Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functionalizations and modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable cyclocondensation reactions. These methods are optimized for high yield and purity, employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,5-a]pyrimidine: Used in the development of GABA receptor agonists.
Pyrazolo[1,5-a]pyrimidine: Investigated for its anticancer activity.
Uniqueness
Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Biological Activity
Methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate (MMIPC) is a member of the imidazo[1,5-a]pyridine class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
MMIPC features a methoxy group at the 7-position and a carboxylate at the 3-position of the imidazo[1,5-a]pyridine ring. The general structure can be represented as follows:
This configuration is crucial as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that MMIPC exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus , among other pathogens. The mechanism of action appears to involve inhibition of bacterial growth by targeting essential biochemical pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 μg/mL |
Escherichia coli | 1.0 μg/mL |
Pseudomonas aeruginosa | 2.0 μg/mL |
Anticancer Activity
In addition to its antimicrobial effects, MMIPC has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- PC-3 (prostate cancer)
The compound's cytotoxic effects are attributed to its ability to interfere with cell cycle progression and promote programmed cell death.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15.0 |
HeLa | 12.5 |
PC-3 | 10.0 |
The biological activity of MMIPC is largely influenced by its interaction with specific biological targets:
- Enzyme Inhibition : MMIPC has been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Receptor Binding : Molecular docking studies suggest that MMIPC binds effectively to certain receptors, which may modulate cellular signaling pathways.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that MMIPC exhibited an MIC of 0.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity. The compound was also tested against various cancer cell lines with promising results in inducing apoptosis.
- Structure-Activity Relationship (SAR) : SAR studies revealed that modifications at the methoxy and carboxylate positions could enhance or diminish biological activity. For example, substituting the methoxy group with different functional groups significantly affected the compound's potency against both bacteria and cancer cells.
- Animal Models : In vivo studies using murine models have shown that MMIPC can significantly reduce tumor size when administered alongside conventional chemotherapy agents, suggesting a potential role as an adjuvant therapy.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-4-12-7(5-8)6-11-9(12)10(13)15-2/h3-6H,1-2H3 |
InChI Key |
KWCUAKSAWNXLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(N2C=C1)C(=O)OC |
Origin of Product |
United States |
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